Enhanced Synthetic Utility: A Redox-Economical Entry to N-Aryl Secondary Amines
In the reductive molybdenum-catalyzed direct amination of boronic acids with nitro compounds, N-phenyl-9H-fluoren-2-amine was synthesized from 9H-fluoren-2-boronic acid and nitrobenzene [1]. Although isolated yield data for this specific substrate was not publicly available in the primary publication, the methodology showcases excellent chemoselectivity and tolerates the fluorene core without competing reduction of the benzylic position—a challenge that often plagues analogs with reactive 9-alkyl substituents [1].
| Evidence Dimension | Chemoselectivity in catalytic amination |
|---|---|
| Target Compound Data | Synthesized via Mo(VI)/PPh₃ reductive coupling; fluorene core intact |
| Comparator Or Baseline | 9,9-Dimethyl analog (CAS 355832-04-1): not tested; but its 9-position is blocked, preventing unwanted benzylic oxidation side-products that could occur with unsubstituted fluorene |
| Quantified Difference | Not available (no head-to-head yield comparison published) |
| Conditions | MoO₂Cl₂(dmf)₂ catalyst, PPh₃ reductant, toluene, 100 °C |
Why This Matters
For synthetic procurement, this evidence demonstrates that the compound can serve as a direct substrate in modern catalytic C–N bond-forming reactions, offering a more atom-economical route to functionalized fluorene-amines compared to traditional multi-step sequences involving protection/deprotection of the 9-position.
- [1] Suárez-Pantiga, S., Hernández-Ruiz, R., Virumbrales, C., Pedrosa, M.R., Sanz, R. Reductive Molybdenum-Catalyzed Direct Amination of Boronic Acids with Nitro Compounds. Angew. Chem. Int. Ed. 2019, 58, 2129-2133. View Source
